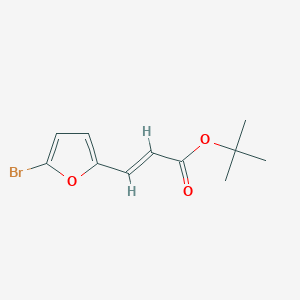

tert-Butyl 3-(5-bromofuran-2-yl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(13)7-5-8-4-6-9(12)14-8/h4-7H,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEKDHRJABQOOX-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 5 Bromofuran 2 Yl Acrylate

Elucidation of Reaction Pathways for the tert-Butyl Acrylate (B77674) Moiety Formation

The formation of the tert-butyl acrylate portion of the molecule is the crucial C-C bond-forming step. The two principal methodologies explored for this transformation are the Horner-Wadsworth-Emmons olefination and Heck coupling variants.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes. nih.gov This pathway involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. nih.govconicet.gov.ar For the synthesis of tert-butyl 3-(5-bromofuran-2-yl)acrylate, the specific reagents are tert-butyl diethylphosphonoacetate (B8399255) and 5-bromofuran-2-carbaldehyde. google.com

The general mechanism begins with the deprotonation of the phosphonate ester by a strong base to form a nucleophilic phosphonate carbanion. thieme-connect.com This carbanion then attacks the electrophilic carbonyl carbon of 5-bromofuran-2-carbaldehyde to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt yields the desired alkene. The HWE reaction typically favors the formation of the (E)-isomer (trans-alkene), which is driven by thermodynamic stability. conicet.gov.ar

While specific literature detailing this exact transformation is sparse, conditions can be inferred from analogous reactions. For instance, the HWE reaction of furfural (B47365) (a closely related substrate) with a phosphonate reagent was successfully carried out using sodium hydride (NaH) as the base in dry dimethylformamide (DMF), which afforded the trans-dienoate product exclusively in high yield. researchgate.net This suggests that a strong, non-nucleophilic base in a polar aprotic solvent would be effective for activating the tert-butyl diethylphosphonoacetate.

The Mizoroki-Heck reaction offers a powerful alternative for C-C bond formation, particularly for coupling aryl or vinyl halides with alkenes. nih.gov In this context, the reaction would involve the palladium-catalyzed coupling of a 5-bromofuran derivative with tert-butyl acrylate. Research has demonstrated the successful Heck cross-coupling of various aryl and heteroaryl bromides with tert-butyl acrylate. researchgate.net

A representative protocol involves heating the heteroaryl bromide with tert-butyl acrylate in the presence of a palladium catalyst, a base, and a suitable solvent. researchgate.net For example, the coupling of a 5-bromobenzofuran (B130475) derivative with tert-butyl acrylate was achieved using a palladium(II) complex as the catalyst, triethylamine (B128534) (Et₃N) as the base, and DMF as the solvent at 140 °C, yielding the corresponding tert-butyl ester in high yield. researchgate.net

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the furan (B31954) ring to form a Pd(II)-aryl complex.

Coordination and Insertion: The alkene (tert-butyl acrylate) coordinates to the palladium center, followed by migratory insertion into the Pd-carbon bond.

Syn β-Hydride Elimination: This step forms the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

A significant challenge in Heck reactions can be catalyst deactivation or the occurrence of side reactions. However, the use of appropriate ligands and reaction conditions can mitigate these issues and lead to high yields of the desired cross-coupled product.

| Component | Function | Example Reagent/Condition |

|---|---|---|

| Aryl Halide | Substrate | Heteroaryl Bromide |

| Alkene | Coupling Partner | tert-Butyl Acrylate |

| Catalyst | Pre-catalyst | Palladium(II) Complex (0.5 mol%) |

| Base | Catalyst Regeneration | Triethylamine (Et₃N) |

| Solvent | Reaction Medium | Dimethylformamide (DMF) |

| Temperature | Reaction Condition | 140 °C |

| Time | Reaction Duration | 3-9 hours |

Synthesis and Functionalization of 5-Bromofuran-2-carbaldehyde Precursors

The synthesis is typically performed under solvent-free conditions. Freshly distilled 2-furfural is added dropwise to [Bmim]Br₃ and the mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for a few hours. [First Search Result 5] After the reaction is complete, the product is extracted with an organic solvent, washed, and purified by distillation and recrystallization to yield 5-bromofuran-2-carbaldehyde as a yellowish crystalline solid. [First Search Result 5] This method has been reported to produce the target compound in high yields. [First Search Result 5]

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 2-Furfural |

| Brominating Agent | 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) |

| Stoichiometry | 1:1 molar ratio (2-Furfural:[Bmim]Br₃) |

| Solvent | Solvent-free |

| Temperature | 40 °C |

| Time | ~3 hours |

| Work-up | Petroleum ether extraction, water wash |

| Purification | Distillation and recrystallization |

| Yield | 88% |

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing the synthesis of this compound involves fine-tuning the parameters for either the HWE or Heck reaction to maximize yield and purity while minimizing side products and reaction time.

For the Horner-Wadsworth-Emmons reaction , key optimization parameters include the choice of base, solvent, and temperature. The base must be strong enough to deprotonate the phosphonate but should not react with the aldehyde or ester functionalities. While bases like sodium ethoxide are common, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can offer better yields and stereoselectivity, as demonstrated in related furfural olefinations. researchgate.net Solvent choice is also critical; polar aprotic solvents like DMF or tetrahydrofuran (B95107) (THF) are typically preferred. researchgate.net

For the Heck reaction , optimization focuses on the catalyst system (palladium source and ligand), base, and temperature.

Catalyst System: While ligand-free systems using Pd(OAc)₂ can be effective, the addition of phosphine (B1218219) ligands (e.g., PPh₃) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, prevent degradation, and improve efficiency. nih.gov Catalyst loading is another parameter; minimizing the amount of palladium is crucial for cost-effectiveness, especially on a larger scale. nih.gov

Base and Solvent: The base (commonly an amine like Et₃N or an inorganic base like K₂CO₃) is essential for regenerating the catalyst. researchgate.net Its strength and solubility can impact reaction rates. The solvent must solubilize all components and is often a high-boiling polar aprotic solvent like DMF, NMP, or acetonitrile. researchgate.netnih.gov

Scale-up considerations introduce additional challenges. For both reaction types, efficient heat transfer becomes critical, as localized overheating can lead to decomposition and side product formation. nottingham.ac.uk In Heck reactions, handling and recovery of the costly palladium catalyst is a primary concern for industrial applications, driving research into more efficient and recyclable catalyst systems. The stability and handling of reagents, such as the potentially pyrophoric NaH for the HWE reaction or the volatile and polymerizable tert-butyl acrylate, require careful engineering controls on a larger scale. [First Search Result 11]

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of tert-Butyl 3-(5-bromofuran-2-yl)acrylate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework is established.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals five distinct signals.

The two doublets in the olefinic region at approximately 7.37 ppm and 6.13 ppm are characteristic of the vinyl protons of the acrylate (B77674) moiety. The large coupling constant (J) of 15.7 Hz between these two signals is definitive proof of a trans (E) configuration for the double bond. The downfield shift of the proton at 7.37 ppm is attributed to its position beta to the carbonyl group and adjacent to the furan (B31954) ring.

The furan ring itself displays two doublets at 6.49 ppm and 6.40 ppm. Their small coupling constant of 3.4 Hz is typical for protons on adjacent carbons in a furan ring. The signal at 6.40 ppm corresponds to the proton adjacent to the bromine atom, while the signal at 6.49 ppm is assigned to the proton next to the acrylate substituent.

Finally, a prominent singlet appears in the upfield region at 1.50 ppm. This signal integrates to nine protons and is characteristic of the magnetically equivalent protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.37 | Doublet (d) | 15.7 | 1H | =CH-CO |

| 6.49 | Doublet (d) | 3.4 | 1H | Furan C4-H |

| 6.40 | Doublet (d) | 3.4 | 1H | Furan C3-H |

| 6.13 | Doublet (d) | 15.7 | 1H | Furan-CH= |

Carbon-13 NMR (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows eight distinct carbon signals, consistent with the molecular structure.

The signal at 165.8 ppm is readily assigned to the ester carbonyl carbon due to its significant downfield shift. The carbon atoms of the furan ring appear in the aromatic region, with the signal at 151.2 ppm assigned to the carbon atom (C2) bearing the acrylate group and the signal at 117.8 ppm assigned to the carbon (C5) bonded to the electron-withdrawing bromine atom. The other two furan carbons resonate at 122.9 ppm and 114.8 ppm.

The two olefinic carbons of the acrylate chain are observed at 131.2 ppm and 122.9 ppm. The quaternary carbon of the tert-butyl group is found at 80.7 ppm, and the methyl carbons of this group produce a strong signal at 28.3 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.8 | C=O (Ester) |

| 151.2 | Furan C2 |

| 131.2 | =CH-CO |

| 122.9 | Furan-CH= |

| 117.8 | Furan C5-Br |

| 114.8 | Furan C4 |

| 80.7 | -O-C(CH₃)₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously confirm the assignments made in the 1D NMR spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. Key expected correlations include a strong cross-peak between the olefinic protons at 7.37 ppm and 6.13 ppm, confirming their direct coupling. Another cross-peak would be observed between the two furan protons at 6.49 ppm and 6.40 ppm, verifying their adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected HSQC correlations would link the proton signals to their corresponding carbon signals: 7.37 ppm with 131.2 ppm, 6.13 ppm with 122.9 ppm, 6.49 ppm with 114.8 ppm, 6.40 ppm with a carbon signal around 117-118 ppm, and the 1.50 ppm proton signal with the 28.3 ppm carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The olefinic proton at 6.13 ppm showing a correlation to the furan C2 carbon (151.2 ppm), establishing the connection between the acrylate chain and the furan ring.

The tert-butyl protons (1.50 ppm) showing a correlation to the ester carbonyl carbon (165.8 ppm) and the quaternary carbon (80.7 ppm).

The furan proton at 6.49 ppm showing correlations to the furan C2 and C5 carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula. For this compound (C₁₁H₁₃BrO₃), the calculated exact mass is approximately 288.0048 g/mol for the [M]⁺ ion, considering the major isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁶O. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Analysis of the fragmentation pattern provides further structural confirmation. A common and diagnostically significant fragmentation pathway would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) or isobutylene (B52900) ((CH₃)₂C=CH₂, 56 Da) from the molecular ion, leading to a prominent fragment ion. Other expected fragmentations could involve the cleavage of the ester group or the loss of a bromine atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several distinct absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1700 cm⁻¹. This band is characteristic of the α,β-unsaturated ester carbonyl group.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the acrylate chain and the furan ring would appear in the 1640-1580 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group would appear as a strong band in the 1300-1150 cm⁻¹ range.

C-H Bending: The out-of-plane C-H bending vibration for the trans-disubstituted double bond would result in a strong band around 980-960 cm⁻¹.

C-Br Stretch: A weaker absorption in the far-infrared region, typically around 600-500 cm⁻¹, would be indicative of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule, particularly the extent of conjugation. This compound possesses an extended conjugated system that includes the furan ring and the acrylate moiety. This system gives rise to strong absorption in the UV region due to π → π* electronic transitions. A significant maximum absorption wavelength (λmax) would be expected, likely in the range of 300-320 nm, reflecting the conjugated nature of the chromophore. The position and intensity of this absorption are sensitive to the solvent polarity.

An in-depth analysis of the chemical reactivity and derivatization strategies for this compound reveals a molecule with two primary sites of chemical reactivity: the bromine substituent on the furan ring and the α,β-unsaturated ester linkage. These distinct functional groups allow for a wide array of selective transformations, making this compound a versatile building block in organic synthesis.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of tert-butyl 3-(5-bromofuran-2-yl)acrylate is rooted in its capacity to undergo a variety of chemical transformations. These reactions can be broadly categorized based on the reactive site involved.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Key Building Block in the Construction of Complex Natural Product Analogs

While not a natural product itself, tert-Butyl 3-(5-bromofuran-2-yl)acrylate is a crucial starting material for the synthesis of complex, biologically active molecules that emulate the function of natural systems. Its primary documented role in this area is as a key intermediate in the assembly of Deubiquitinase-Targeting Chimeras (DUBTACs). researchgate.net These synthetic molecules are designed to intervene in cellular protein regulation pathways.

The synthesis of the DUBTAC recruiter ligand EN523, which targets the deubiquitinase OTUB1, begins with this compound. researchgate.net In this synthesis, the furan (B31954) ring acts as a stable, aromatic scaffold. Structure-activity relationship (SAR) studies have shown that the furan moiety provides an ideal "exit vector," meaning it is a suitable point for chemically extending the molecule to build the larger, chimeric structure without losing the desired biological activity. researchgate.net The ability to use this compound to build large, functionally complex molecules designed for specific biological targets highlights its importance as a key building block. researchgate.net

Integration into Deubiquitinase-Targeting Chimeras (DUBTACs)

One of the most significant applications of this compound is its role as a precursor in the development of DUBTACs, a novel class of therapeutic agents. researchgate.netraco.cat These molecules are engineered to achieve targeted protein stabilization (TPS), a therapeutic strategy that counteracts diseases driven by the aberrant degradation of essential proteins. researchgate.netnih.govnih.gov

DUBTACs are heterobifunctional molecules, meaning they are composed of three distinct parts connected together. nih.gov

A Deubiquitinase (DUB) Recruiter: This is a small molecule designed to bind specifically to a DUB enzyme. The ligand EN523, synthesized from this compound, is a recruiter for the DUB enzyme OTUB1. researchgate.netorganic-chemistry.org

A Protein-Targeting Ligand: This component is chosen to bind specifically to a protein of interest (POI) that is being improperly degraded. nih.gov Examples include lumacaftor, which targets the ΔF508-CFTR protein associated with cystic fibrosis. researchgate.netjournaljpri.com

A Linker: A flexible chemical chain connects the DUB recruiter and the protein-targeting ligand, allowing them to simultaneously bind to their respective targets. researchgate.netnih.gov

The overarching design principle is to create a molecular bridge that induces proximity between the DUB enzyme and the target protein, forming a temporary three-part structure known as a POI-DUBTAC-DUB ternary complex. nih.govfrontiersin.org

| Component | Function | Example derived from this compound |

| DUB Recruiter | Binds to a specific deubiquitinase enzyme. | EN523 (targets OTUB1) researchgate.net |

| Linker | Connects the DUB recruiter to the protein-targeting ligand. | Varies based on target and recruiter. |

| Protein-Targeting Ligand | Binds to the specific protein of interest to be stabilized. | Lumacaftor (targets ΔF508-CFTR) researchgate.net |

This table summarizes the core components and their functions within a DUBTAC platform, highlighting the role of the derivative of this compound.

The mechanism of DUBTACs is a direct intervention in the ubiquitin-proteasome system. researchgate.net In many diseases, proteins are marked for destruction by the attachment of a chain of small proteins called ubiquitin. nih.gov This polyubiquitination tag sends the protein to the proteasome, the cell's machinery for protein disposal, leading to its degradation. researchgate.netnih.gov

A DUBTAC works by hijacking this system for a therapeutic benefit:

The DUBTAC enters the cell, and its two ends bind to their respective targets: the DUB recruiter attaches to a DUB enzyme (like OTUB1), and the protein-targeting ligand attaches to the polyubiquitinated protein of interest. researchgate.net

By forming this ternary complex, the DUBTAC brings the DUB enzyme into close proximity with the target protein. nih.govorganic-chemistry.org

The DUB enzyme then acts on the target protein, cleaving and removing the polyubiquitin (B1169507) chains. researchgate.netfrontiersin.org

Without the degradation tag, the protein is no longer recognized by the proteasome and is thus rescued from destruction. nih.gov This leads to an increase in the cellular levels of the functional protein, achieving Targeted Protein Stabilization (TPS). researchgate.netnih.gov

DUBTACs are a powerful tool for modulating protein homeostasis—the cellular balance between protein synthesis, folding, and degradation. nih.gov In diseases where this balance is disrupted by excessive protein degradation, DUBTACs can restore the levels of critical proteins.

Proof-of-concept studies have demonstrated the successful application of this strategy:

Cystic Fibrosis: A DUBTAC was created using a recruiter derived from this compound and the ligand lumacaftor. This DUBTAC successfully stabilized the aberrantly degraded ΔF508-CFTR protein in human bronchial epithelial cells, leading to increased protein levels and restored chloride channel function. researchgate.netjournaljpri.comresearchgate.net

Cancer: Researchers have also stabilized the tumor suppressor kinase WEE1 in liver cancer cells. researchgate.netraco.catresearchgate.net Since tumor suppressors are often degraded in cancer cells, using DUBTACs to restore their levels presents a promising therapeutic approach. researchgate.net

By enabling the stabilization of specific proteins, the DUBTAC platform provides a new therapeutic modality that moves beyond simple protein inhibition or degradation, offering a way to restore lost protein function in various diseases. researchgate.net

Precursor for the Synthesis of Bioactive Furan-Containing Heterocycles (e.g., Triazoles, Imidazolones, Isoxazoles)

The chemical structure of this compound makes it a valuable precursor for synthesizing more complex furan-containing heterocycles. The furan ring itself is a common scaffold in many biologically active compounds. nih.gov The acrylate (B77674) portion of the molecule is particularly well-suited for participating in cycloaddition reactions.

Specifically, the carbon-carbon double bond in the acrylate group can act as a dipolarophile in a [3+2] cycloaddition reaction to form five-membered rings. A well-documented application of this reactivity is the synthesis of isoxazoles . researchgate.netnih.gov This reaction involves trapping an in-situ generated nitrile oxide with the alkene of the acrylate. Studies on similar furan-containing alkenes confirm that this cycloaddition is an effective method for producing substituted isoxazoles, which are themselves a class of compounds with known biological activities. researchgate.net While furan derivatives are broadly used to synthesize other heterocycles like imidazolones, the direct use of this compound for this purpose is not explicitly documented in the searched literature. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reaction pathways, offering a lens into the molecule's inherent reactivity and stability.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the mechanisms of chemical reactions by calculating the energetics of reactants, transition states, and products. For tert-Butyl 3-(5-bromofuran-2-yl)acrylate, DFT could be employed to study various transformations, such as its synthesis via Heck or Wittig-type reactions, or its subsequent functionalization.

A hypothetical DFT study on a key reaction step, for instance, the Heck coupling between 5-bromofuran-2-carbaldehyde and a tert-butyl acrylate (B77674) precursor, would involve locating the transition state and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility. Such studies on related furan (B31954) systems have demonstrated that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental observations.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Step

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -2150.45 | 0.235 | -2150.25 | 0.0 |

| Transition State | -2150.41 | 0.232 | -2150.21 | +25.1 |

| Products | -2150.50 | 0.238 | -2150.30 | -31.4 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character.

For this compound, an FMO analysis would predict its behavior in pericyclic reactions, such as Diels-Alder cycloadditions, and its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the acrylate moiety, combined with the electronic properties of the bromofuran ring, would significantly influence the energy and shape of the HOMO and LUMO. An experimental-theoretical study on furan's effect on Ziegler-Natta catalysts highlighted the importance of such local reactivity descriptors.

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.8 | Furan Ring (C2, C5) |

| LUMO | -1.5 | Acrylate System (Cα, Cβ) |

| HOMO-LUMO Gap | 5.3 | - |

Note: This data is hypothetical and intended to illustrate the output of an FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and conformational changes over time. By simulating the interactions between atoms, MD provides insights into the molecule's flexibility, preferred shapes (conformations), and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound would reveal the rotational freedom around the single bonds connecting the furan ring to the acrylate group and the ester linkage. This would identify the most stable, low-energy conformations of the molecule in a given medium. Understanding the conformational landscape is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. While direct MD studies on this specific compound are lacking, research on other acrylate esters demonstrates the utility of this technique in understanding material and surface properties.

In Silico Approaches to Structure-Activity Relationship (SAR) and Ligand Design for DUBTACs

Deubiquitinating enzymes (DUBs) are a class of proteases that have emerged as significant drug targets, particularly in oncology. DUBTACs (Deubiquitinase-Targeting Chimeras) are a novel therapeutic modality. Structure-Activity Relationship (SAR) studies are essential in drug discovery to understand how chemical structure relates to biological activity.

In the context of designing DUB inhibitors, computational methods can be used to predict how a molecule like this compound might bind to the active site of a DUB. The furan ring can act as a scaffold, while the acrylate moiety could serve as a Michael acceptor, potentially forming a covalent bond with a catalytic cysteine residue in the DUB active site. In silico docking and SAR studies on related furan-based inhibitors have been instrumental in optimizing potency and selectivity.

A computational SAR study would involve creating a library of virtual analogs of this compound and predicting their binding affinity to a target DUB. This can guide the synthesis of more potent and selective inhibitors.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

For this compound, a computational prediction of its ¹H and ¹³C NMR spectra would help in the assignment of peaks in an experimental spectrum. Similarly, calculating the IR spectrum can help identify characteristic vibrational modes associated with the furan ring, the carbon-carbon double bond of the acrylate, and the carbonyl group of the ester. Studies on other furan derivatives have shown good agreement between computationally predicted and experimentally measured spectra.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Technique | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) - Furan H3 | 6.45 | 6.42 |

| ¹H NMR (δ, ppm) - Furan H4 | 7.15 | 7.18 |

| ¹³C NMR (δ, ppm) - Carbonyl C | 165.8 | 166.2 |

| IR (cm⁻¹) - C=O Stretch | 1715 | 1710 |

Note: This table contains hypothetical data for illustrative purposes.

Q & A

Basic Questions

Q. What are efficient synthetic routes for tert-butyl 3-(5-bromofuran-2-yl)acrylate?

- Methodology :

-

Esterification : React 3-(5-bromofuran-2-yl)acrylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) to form the ester. Monitor reaction progress via thin-layer chromatography (TLC) .

-

Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura) to introduce the bromofuran moiety to tert-butyl acrylate precursors. Optimize ligand choice (e.g., PPh₃) and solvent (e.g., DMF) for regioselectivity .

-

Michael Addition : Employ tert-butyl acrylate as a dienophile in conjugate additions with bromofuran-derived nucleophiles under mild conditions (25°C, 24h) .

- Data Table :

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Esterification | 60–75 | H₂SO₄, reflux, 12h | |

| Suzuki Coupling | 70–85 | Pd(PPh₃)₄, DMF, 80°C | |

| Michael Addition | >80 | Ambient, 24h |

Q. How can this compound be characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.39 ppm, singlet) and acrylate protons (δ ~5.8–6.5 ppm, coupled doublets). The bromofuran moiety shows distinct aromatic signals (δ ~6.2–7.5 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and furan C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 287.0 (C₁₁H₁₃BrO₃⁺) .

Q. What factors influence the compound’s stability during storage or reactions?

- Methodology :

- Hydrolysis Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to yield acrylic acid derivatives .

- Light/Temperature : Store at –20°C in amber vials to prevent radical polymerization of the acrylate group .

- Bromine Reactivity : The 5-bromo substituent on furan may undergo unintended substitution; avoid nucleophilic reagents (e.g., amines) unless intended .

Advanced Research Questions

Q. How can this compound be utilized in polymer chemistry?

- Methodology :

- Controlled Polymerization : Use as a monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization. The tert-butyl group acts as a protecting group for carboxylic acid functionalities, enabling post-polymerization deprotection (e.g., TFA) to generate poly(acrylic acid) derivatives .

- Block Copolymer Synthesis : Combine with tert-butyl methacrylate (tBMA) to create amphiphilic block copolymers for self-assembly applications .

Q. What strategies mitigate side reactions during functionalization of the bromofuran moiety?

- Methodology :

- Catalytic Optimization : For Suzuki couplings, use Pd(OAc)₂ with SPhos ligand to reduce homocoupling of boronic acids .

- Protection of Acrylate : Temporarily protect the acrylate double bond via Diels-Alder adduct formation before bromine substitution .

- Computational Screening : Apply density functional theory (DFT) to predict reactivity of bromine toward specific electrophiles (e.g., arylboronic acids) .

Q. How can isotopic labeling (e.g., deuterium) aid mechanistic studies of this compound?

- Methodology :

- Deuterated Analogs : Synthesize tert-butyl 3-(5-bromo-2-deuteriofuran-2-yl)acrylate via Pd-catalyzed H/D exchange. Use deuterium NMR (²H NMR) to track reaction pathways .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to elucidate rate-determining steps in hydrolysis or coupling reactions .

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .

- Solvent Effects : Simulate solvation in DMF or THF using the polarizable continuum model (PCM) to evaluate activation barriers for Suzuki coupling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for esterification vs. coupling routes?

- Methodology :

- Purity Assessment : Verify starting material purity via GC-MS; impurities in bromofuran derivatives (e.g., di-brominated byproducts) may lower coupling yields .

- Catalyst Loading : Screen Pd catalyst concentrations (0.5–5 mol%) to identify optimal stoichiometry for reproducibility .

- Reaction Monitoring : Use in-situ IR or HPLC to detect intermediate degradation (e.g., tert-butyl ester hydrolysis during prolonged heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.